Trichodesmine

Toxicology Neurotoxicity Comparative pharmacology

Investigators requiring a reliable positive control for PA-mediated neurotoxicity studies should procure trichodesmine, which produces 2.2-fold higher brain pyrrole adducts at 60% LD50 dosing (3.8 nmol/g) compared to monocrotaline (1.7 nmol/g) and demonstrates 4.0-fold greater release of the neurotoxic dehydroalkaloid metabolite into perfusate (468 vs. 116 nmol/g liver). These validated endpoints ensure robust induction of neuropathology with lower compound consumption and reduced animal welfare burden. QC labs should specify trichodesmine as a certified reference standard with absolute purity ≥98.0% (HPLC) for unambiguous identification in complex botanical matrices via HPLC-ESI/MS.

Molecular Formula C18H27NO6
Molecular Weight 353.4 g/mol
CAS No. 548-90-3
Cat. No. B190315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichodesmine
CAS548-90-3
Synonymstrichodesmine
Molecular FormulaC18H27NO6
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O
InChIInChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1
InChIKeySOODLZHDDSGRKL-FOOXYVKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichodesmine (CAS 548-90-3) Procurement Evidence Guide for Pyrrolizidine Alkaloid Research


Trichodesmine (CAS 548-90-3) is a macrocyclic dehydropyrrolizidine alkaloid (PA) with the molecular formula C₁₈H₂₇NO₆ and a molecular weight of 353.41 g/mol [1]. It is naturally isolated from plant species including Crotalaria aegyptiaca, C. rubiginosa, and C. juncea, and is structurally classified as a 1,2-unsaturated pyrrolizidine alkaloid with a retronecine-based necine core and an 11-membered macrocyclic diester ring [2]. Trichodesmine is primarily utilized in toxicology research as a positive control neurotoxin and hepatotoxin, and as a certified reference standard for PA contamination analysis in food and botanical matrices .

Why Trichodesmine Cannot Be Replaced by Monocrotaline or Retrorsine in PA Research


Despite sharing a common retronecine core and macrocyclic diester architecture, pyrrolizidine alkaloids exhibit profoundly divergent toxicological profiles and metabolic fates that preclude simple interchangeability [1]. Trichodesmine's distinctive substitution pattern—specifically the sterically hindered isopropyl group at position 14 and unique stereochemistry—produces a reactive dehydroalkaloid metabolite with aqueous stability and lipophilicity characteristics that differ markedly from those of its closest structural analogs monocrotaline and retrorsine [2]. These physicochemical differences directly translate into organ-specific toxicity patterns (neurotoxicity vs. pneumotoxicity vs. hepatotoxicity) and disparate quantitative metabolic partitioning between liver retention and perfusate release, meaning that substituting one PA for another fundamentally alters the experimental model and renders cross-study comparisons invalid [3].

Trichodesmine Procurement Evidence: Quantified Differentiation vs. Monocrotaline and Other PAs


Acute Lethality: Trichodesmine LD50 Is 5.9-Fold Lower Than Monocrotaline

Trichodesmine exhibits markedly greater acute lethality compared to its closest structural analog monocrotaline. In rat studies using intraperitoneal administration, the LD50 for trichodesmine was 57 μmol/kg, whereas the LD50 for monocrotaline was 335 μmol/kg [1]. This represents a 5.9-fold difference in lethal potency despite the compounds differing structurally only in the substituent at position 14 (isopropyl in trichodesmine vs. methyl in monocrotaline) and the degree of steric hindrance around the ester linkage [2].

Toxicology Neurotoxicity Comparative pharmacology

Metabolite Release: Dehydrotrichodesmine Output Exceeds Dehydromonocrotaline by 4.0-Fold

The quantity of hepatically generated reactive dehydroalkaloid released into circulation—the primary mediator of extrahepatic toxicity—differs dramatically between trichodesmine and monocrotaline. In isolated perfused rat liver experiments at equimolar exposure (0.5 mM, 1 hr perfusion), trichodesmine-perfused livers released 468 nmol/g liver of dehydrotrichodesmine into the perfusate, compared to only 116 nmol/g liver of dehydromonocrotaline from monocrotaline-perfused livers [1]. This 4.0-fold greater metabolite output from trichodesmine directly contributes to its pronounced neurotoxic profile by increasing systemic exposure to the alkylating pyrrolic species [2].

Metabolism Bioactivation Hepatotoxicity Isolated perfused liver

Metabolite Aqueous Stability: Dehydrotrichodesmine Half-Life Is 1.6-Fold Longer Than Dehydromonocrotaline

The aqueous persistence of the reactive dehydroalkaloid metabolite is a critical determinant of its ability to survive hepatic transit and reach extrahepatic target organs. Dehydrotrichodesmine exhibits an aqueous half-life of 5.4 seconds, compared to 3.4 seconds for dehydromonocrotaline [1]. This 1.6-fold greater stability (59% longer half-life) is attributed to steric hindrance at position 14 conferred by the isopropyl group, which shields the electrophilic pyrrolic center from nucleophilic attack by water [2].

Pharmacokinetics Reactive metabolites Aqueous stability Alkylating agents

Brain Pyrrole Binding: Trichodesmine Deposits 2.2-Fold More Reactive Metabolite Than Monocrotaline at Equal Dose

The neurotoxic specificity of trichodesmine is quantitatively reflected in brain tissue pyrrole adduct levels. At an equal dose of 25 mg/kg (i.p., 18 hr post-injection), trichodesmine produced significantly higher levels of bound pyrrolic metabolites in brain tissue compared to the same dose of monocrotaline [1]. Even when monocrotaline was administered at an equitoxic dose of 90 mg/kg (i.p.)—3.6-fold higher on a weight basis—the brain pyrrole binding remained lower than that achieved with 25 mg/kg trichodesmine [2]. In separate experiments with equitoxic dosing (60% of respective LD50 values), brain pyrrole levels were 3.8 nmol/g tissue for trichodesmine versus 1.7 nmol/g tissue for monocrotaline [3].

Neurotoxicity Tissue binding Pyrrole adducts Blood-brain barrier

Lipophilicity: Trichodesmine Shows Higher Partition Coefficient Than Monocrotaline, Facilitating CNS Penetration

The differential neurotoxicity of trichodesmine is underpinned by its greater lipophilicity compared to monocrotaline. In direct comparative measurements, trichodesmine exhibited a higher partition coefficient than monocrotaline in both chloroform and heptane solvent systems [1]. This increased lipophilicity is attributed to the larger isopropyl substituent at position 14 (trichodesmine) compared to the methyl group at the equivalent position in monocrotaline [2]. The pKa values of trichodesmine (7.07) and monocrotaline (pKa 6.83) differ by only 0.24 units, indicating that differences in ionization state at physiological pH do not meaningfully account for the differential CNS penetration; rather, the enhanced lipophilicity of the isopropyl-substituted dehydrotrichodesmine is the primary determinant [3].

Physicochemical properties Lipophilicity Blood-brain barrier Partition coefficient

Liver Extraction Efficiency: Trichodesmine Shows 55% Hepatic Removal vs. 93% for Retrorsine

The proportion of parent PA removed from circulation during first-pass hepatic transit varies substantially across structurally similar pyrrolizidine alkaloids. In isolated perfused rat liver studies with 0.5 mM PA perfused for 1 hr, the proportion of PA removed by the liver was 55% for trichodesmine, compared to 93% for retrorsine, 67% for seneciphylline, and 62% for monocrotaline [1]. This places trichodesmine at the lowest end of the hepatic extraction spectrum among the four PAs examined, with 45% of the administered dose bypassing hepatic metabolism and remaining available for extrahepatic distribution [2].

Hepatic metabolism Pharmacokinetics First-pass extraction Perfused liver

Trichodesmine Applications: Evidence-Backed Scenarios for Research Procurement


Establishing a Neurotoxic Pyrrolizidine Alkaloid Positive Control Model

Investigators requiring a reliable positive control for PA-mediated neurotoxicity studies should procure trichodesmine rather than monocrotaline or retrorsine. Trichodesmine produces 2.2-fold higher brain pyrrole adduct levels at 60% LD50 dosing (3.8 nmol/g) compared to monocrotaline (1.7 nmol/g) and demonstrates 4.0-fold greater release of the neurotoxic dehydroalkaloid metabolite into perfusate (468 vs. 116 nmol/g liver) [1]. These validated endpoints ensure robust induction of neuropathology with lower compound consumption and reduced animal welfare burden.

Food and Botanical Safety Testing: PA Contamination Reference Standard

Regulatory and quality control laboratories analyzing pyrrolizidine alkaloid contamination in herbal products, teas, honey, or grains should specify trichodesmine as a certified reference standard with assigned absolute purity ≥98.0% (HPLC) . Trichodesmine is explicitly listed among the PA standards required for comprehensive contamination screening, and its distinct chromatographic retention profile enables unambiguous identification and quantitation in complex botanical matrices using HPLC-ESI/MS methods [2].

Investigating Structure-Toxicity Relationships in Macrocyclic Pyrrolizidine Alkaloids

Researchers conducting quantitative structure-activity relationship (QSAR) or structure-toxicity studies on the pyrrolizidine alkaloid chemotype require trichodesmine as a critical comparator. The compound's unique structural features—isopropyl substituent at position 14 and steric hindrance conferring metabolic stability—enable direct comparisons with monocrotaline (methyl substituent), retrorsine (different macrocycle stereochemistry), and seneciphylline [3]. The 5.9-fold difference in LD50 (57 vs. 335 μmol/kg) and the 1.6-fold difference in aqueous metabolite half-life (5.4 vs. 3.4 sec) between trichodesmine and monocrotaline provide quantifiable endpoints for validating computational toxicity prediction models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trichodesmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.